3-Methylsulfinylcyclopentan-1-ol
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Overview
Description
3-Methylsulfinylcyclopentan-1-ol is a chemical compound with the molecular formula C6H12O2S It is characterized by a cyclopentane ring substituted with a methylsulfinyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfinylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the oxidation of 3-Methylthiocyclopentan-1-ol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfinylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 3-Methylthiocyclopentan-1-ol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 3-Methylthiocyclopentan-1-ol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylsulfinylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylsulfinylcyclopentan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfinyl group can participate in redox reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiocyclopentan-1-ol: Similar structure but with a thiol group instead of a sulfinyl group.
Cyclopentanol: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.
3-Methylsulfonylcyclopentan-1-ol: Contains a sulfonyl group, which is a more oxidized form compared to the sulfinyl group.
Uniqueness
3-Methylsulfinylcyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfinyl group on the cyclopentane ring
Properties
IUPAC Name |
3-methylsulfinylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-9(8)6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQAQHYVUNNLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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